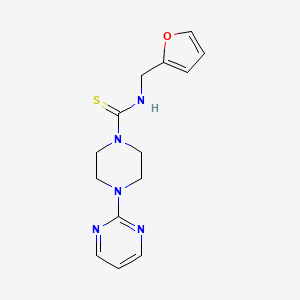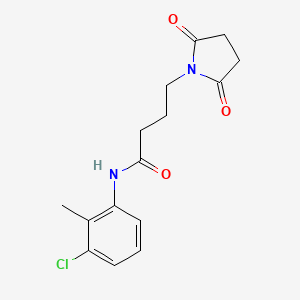![molecular formula C14H14N2O4S B5715372 ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)
ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways. For example, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been reported to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have anti-microbial activity against various bacteria and fungi. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit the activity of various enzymes involved in inflammation.
実験室実験の利点と制限
One advantage of using ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate in lab experiments is its high purity and good yields. This makes it a reliable starting material for the synthesis of other biologically active molecules. Additionally, this compound has been extensively studied for its potential applications in various fields, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity, which must be carefully evaluated in any experimental setting.
将来の方向性
There are several future directions for the study of ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate. One area of research could focus on the development of new synthetic methods for this compound, with the aim of improving yields and reducing costs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, future research could explore the potential use of this compound in drug delivery systems and as a therapeutic agent for various diseases.
合成法
The synthesis of ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves the reaction of 2-furylacrylic acid with thiosemicarbazide in the presence of ethyl chloroformate. The resulting compound is then subjected to cyclization with methyl iodide and sodium hydride to form the final product. This method has been reported to yield a high purity product with good yields.
科学的研究の応用
Ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for metal ions and as a sensor for nitroaromatic compounds. Additionally, this compound has been investigated for its potential use in organic electronics and as a starting material for the synthesis of other biologically active molecules.
特性
IUPAC Name |
ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-3-19-13(18)12-9(2)21-14(16-12)15-11(17)7-6-10-5-4-8-20-10/h4-8H,3H2,1-2H3,(H,15,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHBKHVPMQDXRF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)

![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)




